3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2N2OS/c17-11-3-1-2-10(6-11)15(22)21-16-20-14(8-23-16)9-4-5-12(18)13(19)7-9/h1-8H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSPLMWEBPAKMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The most reliable method employs modified Hantzsch conditions:
Reaction Scheme
$$
\text{3,4-Dichlorophenylacetone} + \text{Thiourea} \xrightarrow[\text{EtOH, I}_2]{\Delta} \text{4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine}
$$
Procedure
- Dissolve 3,4-dichlorophenylacetone (10 mmol) and thiourea (12 mmol) in anhydrous ethanol.
- Add iodine (0.5 eq) as a cyclization catalyst.
- Reflux at 80°C for 6–8 hours under nitrogen.
- Cool to 0°C, precipitate with ice-water, and filter.
- Purify via silica gel chromatography (ethyl acetate/hexane 3:7).
Analytical Data
- Yield : 78–82%
- MP : 178–180°C
- FTIR (KBr) : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N), 1550 cm⁻¹ (C–S)
- ¹H NMR (DMSO-d₆) : δ 7.45–7.62 (m, 3H, Ar–H), 6.89 (s, 1H, thiazole-H), 5.21 (s, 2H, NH₂)
3-Bromobenzoyl Chloride Preparation
Direct Bromination of Benzoic Acid Derivatives
Method A: Electrophilic Bromination
$$
\text{3-Nitrobenzoic Acid} \xrightarrow[\text{HBr, H}2\text{SO}4]{\text{Br}_2} \text{3-Bromo-5-nitrobenzoic Acid} \xrightarrow{\text{Reduction}} \text{3-Bromobenzoic Acid}
$$
- Limitations : Requires nitro group as directing group, leading to multi-step sequences.
Method B: Electrochemical Bromination (Patent CN103060837B)
$$
\text{Benzoic Acid} + \text{HBr} \xrightarrow[\text{Electrolysis}]{\text{THF/H}2\text{SO}4} \text{3-Bromobenzoic Acid}
$$
Optimized Conditions :
- Electrodes : Platinum (anode/cathode)
- Current Density : 0.4 A/cm²
- Voltage : 1.5 V
- Temperature : 25°C
- Yield : 95–97%
Conversion to Acid Chloride
$$
\text{3-Bromobenzoic Acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{3-Bromobenzoyl Chloride}
$$
- Reaction Time : 4 hours at reflux
- Purity : >99% (GC-MS)
Amide Coupling: Schotten-Baumann Reaction
- Dissolve 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine (5 mmol) in dry pyridine (20 mL).
- Add 3-bromobenzoyl chloride (5.5 mmol) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with cold 1M HCl (50 mL).
- Extract with ethyl acetate (3 × 30 mL), dry (Na₂SO₄), and concentrate.
- Purify via flash chromatography (SiO₂, ethyl acetate/hexane 1:4).
Analytical Data
- Yield : 85–88%
- MP : 192–194°C
- ¹H NMR (DMSO-d₆) : δ 13.35 (s, 1H, NH), 8.12–7.44 (m, 7H, Ar–H), 6.95 (s, 1H, thiazole-H)
- HPLC Purity : 98.2%
Alternative Bromination Post-Acylation
While less common, late-stage bromination avoids handling pre-functionalized benzoyl chlorides:
Electrophilic Bromination Protocol
- Dissolve N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide (1 eq) in DCM (10 mL/mmol).
- Add FeBr₃ (0.1 eq) and Br₂ (1.2 eq) at 0°C.
- Warm to 25°C and stir for 8 hours.
- Quench with NaHSO₃ (10%), extract, dry, and purify.
Challenges :
Comparative Analysis of Methods
| Parameter | Pre-Bromination (Method A) | Post-Bromination (Method B) |
|---|---|---|
| Overall Yield | 73% | 58% |
| Regioselectivity | >99% meta | 72% meta |
| Purity | 98.2% | 92.5% |
| Scalability | Kilogram-scale feasible | Limited to <100g |
| Cost (USD/g) | $12.40 | $18.70 |
Industrial-Scale Optimization
Continuous Flow Synthesis (Patented Method Adaptation)
- Thiazole Formation :
- Tubular reactor (50°C, 20 min residence time)
- Feed: 3,4-Dichlorophenylacetone + Thiourea in EtOH
- Output: 92% conversion, 85% isolated yield
Electrochemical Bromination :
- Parallel plate reactor (Pt/Ti electrodes)
- Current: 500 A/m², Flow rate: 10 L/h
- Benzoic acid → 3-Bromobenzoic acid (96% yield)
Amide Coupling :
- Microreactor (0°C, 5 min residence time)
- 99% conversion, eliminating chromatography
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Cyclization Reactions: Cyclization can be induced by heating the compound in the presence of catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, thiazole derivatives, and other complex organic molecules. These products can be further characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Scientific Research Applications
3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3,5-dichlorophenyl)benzamide
- 3-bromo-N-(3,4-dichlorophenyl)benzamide
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
Uniqueness
Compared to similar compounds, 3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom , a dichlorophenyl group , and a thiazole ring , which contribute to its unique chemical and biological properties. Its molecular formula is with a molecular weight of approximately 455.17 g/mol.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is significant for anticancer activity. It has been shown to bind to active sites on these enzymes, thereby modulating their activity.
- Cell Signaling Interference : It can disrupt cellular signaling pathways that regulate cell growth and apoptosis, leading to potential therapeutic effects against various cancers.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its effectiveness against several cancer cell lines, highlighting:
- IC50 Values : The compound showed IC50 values in the micromolar range against breast cancer cell lines, indicating significant cytotoxicity .
- Mechanistic Insights : It was found to induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The compound also displays antimicrobial properties. In vitro studies report:
- Minimum Inhibitory Concentration (MIC) : The MIC values against various bacterial strains were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Klebsiella pneumoniae | 75 |
These results suggest that it may be effective in treating infections caused by resistant bacterial strains .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, this compound exhibits unique properties due to the thiazole ring's presence. This structural feature enhances its biological activity compared to other benzamide derivatives lacking this moiety.
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| 3-bromo-N-(3,5-dichlorophenyl)benzamide | Moderate | Low |
| 2-bromo-N-(3,4-dimethylphenyl)benzamide | Low | Low |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
Q & A
Q. What in vitro toxicity profiles should be prioritized before advancing to animal studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
